Methyl 2-(2-hydroxyphenyl)-3-methoxyprop-2-enoate
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Overview
Description
Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate is an organic compound that belongs to the class of phenolic esters It is characterized by the presence of a methoxy group and a hydroxyphenyl group attached to an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate typically involves the esterification of 2-(2-hydroxyphenyl)-3-methoxyacrylic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common in industrial processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The acrylate moiety can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenolic esters.
Scientific Research Applications
Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate involves its interaction with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the methoxyacrylate moiety can undergo chemical transformations that modulate its activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-hydroxyphenyl)-3-methylacrylate: Similar structure but with a methyl group instead of a methoxy group.
Methyl 2-(2-hydroxyphenyl)-3-ethoxyacrylate: Similar structure but with an ethoxy group instead of a methoxy group.
Methyl 2-(2-hydroxyphenyl)-3-propoxyacrylate: Similar structure but with a propoxy group instead of a methoxy group.
Uniqueness
Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where the methoxy group plays a crucial role in the desired chemical or biological activity.
Properties
IUPAC Name |
methyl 2-(2-hydroxyphenyl)-3-methoxyprop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-7-9(11(13)15-2)8-5-3-4-6-10(8)12/h3-7,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEDLSLTSIRGCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C(C1=CC=CC=C1O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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